molecular formula C6H6N2O2S B1624054 2-Amino-4-nitrobenzenethiol CAS No. 7686-29-5

2-Amino-4-nitrobenzenethiol

Cat. No.: B1624054
CAS No.: 7686-29-5
M. Wt: 170.19 g/mol
InChI Key: SLFLKTXBLXAMKI-UHFFFAOYSA-N
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Description

Strategic Context of 2-Amino-4-nitrobenzenethiol within Advanced Chemical Synthesis and Materials Science

In the realm of advanced chemical synthesis, this compound is a strategic precursor. The presence of three different functional groups offers chemists the ability to perform sequential and selective reactions. For instance, the thiol group is a strong nucleophile and readily forms bonds with carbon, making it useful for creating thioethers. researchgate.net Meanwhile, the amino group can be diazotized and subsequently replaced, and the nitro group can be reduced to an amino group, opening up further synthetic pathways.

This multi-faceted reactivity is particularly valuable in materials science. The thiol group allows for the self-assembly of monolayers on metal surfaces, a key technique in nanotechnology and surface engineering. The nitro and amino groups, with their opposing electronic effects, create a "push-pull" system that can lead to interesting non-linear optical (NLO) properties. nih.govresearchgate.net This makes the molecule and its derivatives candidates for applications in optoelectronics.

Historical Evolution and Current Research Landscape of Aromatic Thiol, Amino, and Nitro Group Chemistry

The study of aromatic compounds containing thiol, amino, and nitro groups has a long and rich history. Early research focused on the fundamental reactivity of each functional group individually. For example, the synthesis of aromatic thiols, also known as mercaptans, has been a subject of investigation since the 19th century. wikipedia.org Similarly, the chemistry of nitroanilines, which contain both amino and nitro groups, has been extensively explored, particularly in the context of dye synthesis. globalgrowthinsights.com

Current research has shifted towards understanding and exploiting the synergistic interactions between these functional groups within a single molecule. The global market for aniline (B41778) derivatives, including nitroanilines, is substantial and projected to grow, driven by demand in the pharmaceutical, agrochemical, and dye industries. globalgrowthinsights.commarketresearchfuture.com There is also a growing trend towards developing more environmentally friendly production methods for these compounds. globalgrowthinsights.com Research into aromatic thiols has expanded to include their use in creating self-assembled monolayers and their role in photopolymerization. acs.orgrsc.org The reduction of nitro groups to amines remains a critical transformation in organic synthesis, with ongoing efforts to develop more efficient and selective catalytic methods. acs.org

Conceptual Frameworks for Understanding the Synergistic Reactivity and Potential Applications of this compound

The reactivity of this compound is best understood through the electronic interplay of its functional groups. The amino group is an activating group, donating electron density to the aromatic ring, while the nitro group is a strong deactivating group, withdrawing electron density. This push-pull arrangement significantly influences the molecule's electronic structure and, consequently, its chemical behavior.

The thiol group's reactivity is also modulated by the other substituents. The presence of the electron-withdrawing nitro group increases the acidity of the thiol proton, making it more readily deprotonated to form a thiolate anion. This enhanced nucleophilicity is a key factor in its reactions. nih.gov Furthermore, the relative positions of the functional groups (ortho, meta, para) are crucial. In this compound, the ortho-amino group can participate in neighboring group interactions, influencing the course of reactions at the thiol or nitro positions. acs.org

This synergistic reactivity opens up a range of potential applications. The ability of the thiol group to bind to surfaces, combined with the tunable electronic properties afforded by the amino and nitro groups, makes this compound and its derivatives promising for the development of sensors, molecular electronics, and corrosion inhibitors. researchgate.netnih.gov The inherent biological activity of molecules containing these functional groups also points to potential applications in medicinal chemistry. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number7686-29-5 lookchem.comnih.gov
Molecular FormulaC6H6N2O2S lookchem.comnih.gov
Molecular Weight170.19 g/mol nih.gov
Melting Point108 °C lookchem.com
Boiling Point (Predicted)366.3±27.0 °C lookchem.com
Density (Predicted)1.465±0.06 g/cm3 lookchem.com
AppearanceYellow solid lookchem.com
Solubility in waterInsoluble lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLKTXBLXAMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422820
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-29-5
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 4 Nitrobenzenethiol

Classical and Established Synthetic Routes to 2-Amino-4-nitrobenzenethiol

The classical synthetic routes to this compound often involve multi-step processes that rely on the functionalization of readily available nitroaromatic precursors. These methods are characterized by their robustness and have been refined over time to provide reliable access to the target compound.

Reduction Strategies of Substituted Nitrobenzenesulfonyl Derivatives

One potential pathway to this compound involves the reduction of substituted nitrobenzenesulfonyl derivatives. This approach, while not extensively documented for this specific molecule, can be inferred from established transformations of similar compounds. A hypothetical route could commence with a doubly nitrated benzene (B151609) derivative, which is then selectively functionalized and reduced.

A plausible precursor for such a strategy is 2,4-dinitrobenzenesulfonyl chloride. The synthesis of this intermediate itself is a well-documented process. The subsequent steps would involve the conversion of the sulfonyl chloride to a thiol and the selective reduction of one of the two nitro groups. The selective reduction of one nitro group in the presence of another is a known transformation, often achievable with specific reducing agents.

A key challenge in this approach is achieving regioselectivity in the reduction step. The electronic environment of the two nitro groups, influenced by the sulfur-containing substituent, would dictate the outcome of the reduction.

Regioselective Thiolation and Amination Approaches

A more direct and commonly inferred approach for the synthesis of this compound is through the regioselective functionalization of a suitable starting material, such as 2,4-dinitrochlorobenzene. This method relies on the principles of nucleophilic aromatic substitution, where the chlorine atom is displaced by sulfur and nitrogen nucleophiles in a controlled manner.

One possible sequence involves the initial introduction of the thiol group, followed by the introduction of the amino group. For instance, 2,4-dinitrochlorobenzene can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to yield 2,4-dinitrothiophenol. Subsequently, one of the nitro groups in 2,4-dinitrothiophenol would be selectively reduced to an amino group. The Zinin reduction, which employs reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in an aqueous or alcoholic medium, is a classic method for the selective reduction of one nitro group in polynitro aromatic compounds. stackexchange.com This selectivity is often directed by the steric and electronic environment of the nitro groups. In the case of 2,4-dinitrotoluene, for example, the 4-nitro group is preferentially reduced. stackexchange.com A similar selectivity would be anticipated for 2,4-dinitrothiophenol, leading to the desired this compound.

Alternatively, the amination could precede the thiolation. However, the direct amination of 2,4-dinitrochlorobenzene to form 2,4-dinitroaniline (B165453) is a well-known reaction. Subsequent selective introduction of a thiol group at the 1-position would be challenging due to the deactivating nature of the existing substituents. Therefore, the thiolation-then-reduction sequence is generally considered a more viable route.

The synthesis of the analogous compound, 2-amino-4-nitrophenol (B125904), is well-documented and follows a similar strategy. It is prepared by the partial reduction of 2,4-dinitrophenol (B41442). google.com This lends strong support to the feasibility of a parallel synthetic route for this compound. A patented process for 2-amino-4-nitrophenol production involves the reduction of 2,4-dinitrophenol with a hydrosulfide in an aqueous alkaline solution, carefully controlling the pH to ensure selective reduction. google.com

Reaction Step Starting Material Reagents Intermediate/Product Key Transformation
Thiolation2,4-DinitrochlorobenzeneSodium Hydrosulfide (NaSH)2,4-DinitrothiophenolNucleophilic Aromatic Substitution
Selective Reduction2,4-DinitrothiophenolSodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S)This compoundZinin Reduction

Multi-step Convergent and Divergent Synthesis Pathways

A divergent synthesis, on the other hand, would start from a common intermediate that is then elaborated into a variety of related structures. This compound itself serves as a versatile starting material for divergent syntheses. For example, it is used in the preparation of 2-amino-4-(3-thienylthio)-1-nitrobenzene. prepchem.com In this reaction, the thiol group of this compound is deprotonated and then coupled with 3-bromothiophene (B43185). This highlights the utility of this compound as a building block for more complex molecules.

Sustainable and Green Chemistry Innovations in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. This has led to innovations in the synthesis of various compounds, including intermediates like this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Modern synthetic methods increasingly employ catalytic systems to improve reaction efficiency, selectivity, and reduce waste. For the synthesis of this compound, catalytic approaches could be implemented in the reduction step. While classical methods like the Zinin reduction are effective, they often require stoichiometric amounts of reducing agents and can generate significant waste.

Catalytic hydrogenation is a powerful and clean reduction method. The selective reduction of one nitro group in a dinitro compound using catalytic hydrogenation can be challenging but is achievable with careful selection of the catalyst (e.g., platinum, palladium, or nickel-based catalysts), solvent, and reaction conditions. For example, the reduction of p-nitrotoluene by aqueous ammonium sulfide can be catalyzed by an anion exchange resin acting as a triphasic catalyst. stackexchange.com The development of chemoselective catalysts that can differentiate between the two nitro groups in 2,4-dinitrothiophenol would represent a significant advancement towards a greener synthesis.

Furthermore, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been successfully demonstrated using reusable copper ferrite-based catalysts, highlighting the potential for developing robust, recyclable catalysts for the synthesis of related compounds. mdpi.com

Utilization of Environmentally Benign Solvents and Reaction Media

A key principle of green chemistry is the use of safer solvents and reaction media. Many classical organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. The development of synthetic routes in greener solvents, such as water, ionic liquids, or supercritical fluids, is a major area of research.

For the synthesis of this compound, exploring the use of water as a solvent for the nucleophilic aromatic substitution and reduction steps could significantly improve the environmental profile of the process. An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) has been developed using an aqueous acidic medium, demonstrating the feasibility of conducting complex aromatic substitutions in water. researchgate.netrsc.org Similarly, green chemistry approaches for the synthesis of nitroanilines often focus on avoiding hazardous reagents and solvents. imist.ma

Atom Economy and Waste Minimization in Process Design

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a central pillar of green chemistry. nih.gov In the context of this compound synthesis, this translates to designing reaction pathways that generate minimal byproducts. Traditional multi-step syntheses of substituted anilines often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams. amazonaws.com

A common synthetic route to aromatic thiols involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. For the synthesis of this compound, a plausible pathway involves the reaction of 2-chloro-5-nitroaniline (B146338) with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction Scheme:

Cl-C6H3(NO2)(NH2) + NaSH → HS-C6H3(NO2)(NH2) + NaCl

To assess the atom economy of this reaction, the molecular weights of the reactants and the desired product are considered.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-5-nitroanilineC6H5ClN2O2172.57
Sodium HydrosulfideNaSH56.06
This compound C6H6N2O2S 170.19
Sodium ChlorideNaCl58.44

Atom Economy Calculation:

The theoretical maximum percentage of reactant atoms incorporated into the desired product is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (170.19 / (172.57 + 56.06)) x 100

% Atom Economy ≈ 74.4%

While a 74.4% atom economy is a significant improvement over many classical organic reactions, there is still room for optimization. The primary byproduct in this theoretical reaction is sodium chloride. Strategies for waste minimization in such processes focus on several key areas:

Catalytic Systems: The development of efficient catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the formation of unwanted side products.

Solvent Selection and Recycling: The choice of solvent has a significant impact on the environmental footprint of a process. The use of greener solvents, such as water or recyclable organic solvents, is a key consideration. blazingprojects.com

Process Intensification: As will be discussed in subsequent sections, technologies like flow chemistry can significantly reduce waste by improving reaction control and minimizing the volume of solvent required. tue.nl

Byproduct Valorization: Investigating potential applications for byproducts can turn a waste stream into a valuable resource.

Advanced Techniques for Optimized Synthesis of this compound

To overcome the limitations of traditional batch processing and to align with the principles of green chemistry, advanced synthetic techniques are being increasingly explored for the production of specialty chemicals like this compound.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous flow processing, offers numerous advantages over conventional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. tue.nl In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. tue.nl This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and greater consistency. tue.nl

For the synthesis of this compound, a continuous flow process could be designed to handle the potentially exothermic nature of both the nitration and thiolation steps. A multi-step flow synthesis could involve the following stages:

Nitration in Flow: The nitration of a suitable precursor, such as 2-aminobenzenethiol, could be performed in a microreactor. The high surface-area-to-volume ratio of these reactors allows for efficient heat dissipation, preventing runaway reactions and improving regioselectivity. ajrconline.org

In-line Purification/Separation: The product stream from the nitration step could be passed through a continuous separation module to remove excess acid and byproducts.

Thiolation in Flow: The purified intermediate could then be introduced into a second flow reactor for the thiolation step. The precise control of stoichiometry in a flow system can minimize the formation of disulfide byproducts.

Continuous Work-up and Isolation: The final product could be isolated through a continuous extraction and crystallization process.

Potential Advantages of Flow Synthesis for this compound:

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk of thermal runaway, especially during nitration.Enhanced safety due to small reaction volumes and superior heat transfer. tue.nl
Yield & Purity Often lower yields and requires extensive purification.Typically higher yields and purity due to precise process control.
Scalability Scaling up can be challenging and may require process redesign.Readily scalable by running the system for longer durations or by parallelization.
Waste Generation Generates larger volumes of solvent and reagent waste.Reduced waste due to higher efficiency and smaller solvent volumes. tue.nl
Process Control Difficult to maintain consistent reaction conditions.Precise control over temperature, pressure, and stoichiometry. tue.nl

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave and ultrasound irradiation are two other powerful techniques that can significantly enhance the efficiency and greenness of chemical syntheses.

Microwave-Assisted Synthesis:

Microwave heating can dramatically accelerate reaction rates by directly and efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net For the synthesis of this compound, microwave irradiation could be particularly beneficial for the nucleophilic aromatic substitution step, potentially reducing the required reaction temperature and time. Research on microwave-assisted synthesis of related aromatic thiols has demonstrated significant rate enhancements. nih.gov

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov In the context of this compound synthesis, ultrasound could be employed to:

Enhance the reduction of a dinitro precursor: Ultrasound has been shown to promote the selective reduction of dinitroaromatic compounds.

Improve the efficiency of the thiolation step: Sonication can enhance the reactivity of solid-liquid and liquid-liquid heterogeneous reactions, which could be relevant depending on the chosen reagents and solvent system.

TechnologyPrinciplePotential Application in this compound SynthesisKey Advantages
Microwave-Assisted Direct and efficient heating of polar molecules. researchgate.netAcceleration of the nucleophilic aromatic substitution (thiolation) step.Rapid reaction times, higher yields, improved purity. researchgate.net
Ultrasound-Promoted Acoustic cavitation creating localized high temperature and pressure. nih.govEnhancing selective reduction of a dinitro precursor; improving efficiency of heterogeneous thiolation.Increased reaction rates, milder overall reaction conditions, can overcome mass transfer limitations. nih.gov

Challenges and Strategies for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, these challenges and potential strategies to overcome them include:

Handling of Hazardous Reagents: The use of strong acids and potentially toxic sulfur compounds requires robust safety protocols and specialized equipment.

Strategy: The adoption of continuous flow processes can significantly mitigate these risks by minimizing the volume of hazardous materials at any given time. tue.nl

Control of Exothermic Reactions: Both nitration and some thiolation reactions can be highly exothermic, posing a risk of thermal runaway.

Strategy: Flow reactors with their superior heat transfer capabilities are ideal for managing exothermic reactions. tue.nl For batch processes, careful control of reagent addition rates and efficient cooling systems are crucial.

Product Purity and Byproduct Formation: Achieving high purity is essential for the use of this compound as a chemical intermediate. The formation of isomers during nitration and disulfide byproducts during thiolation are common challenges.

Strategy: Optimization of reaction conditions (temperature, catalyst, stoichiometry) is critical. Advanced purification techniques, such as continuous crystallization, can be employed to achieve the desired purity.

Waste Management: The generation of acidic and potentially sulfur-containing waste streams requires effective treatment and disposal methods to comply with environmental regulations. blazingprojects.com

Strategy: Implementing the principles of atom economy and waste minimization from the initial process design phase is crucial. This includes exploring catalytic routes, recycling solvents, and investigating the potential for byproduct valorization. blazingprojects.com

The development of scalable and sustainable synthetic methodologies for this compound is an ongoing endeavor. By embracing the principles of green chemistry and leveraging advanced manufacturing technologies, the chemical industry can move towards more efficient, safer, and environmentally responsible production processes for this important chemical intermediate.

Reaction Pathways and Mechanistic Investigations of 2 Amino 4 Nitrobenzenethiol

Nucleophilic Reactivity and Transformations of the Thiol Group in 2-Amino-4-nitrobenzenethiol

The thiol (-SH) group is a prominent feature of this compound, endowing the molecule with significant nucleophilic character. This reactivity is central to a variety of chemical transformations.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol group of this compound can readily participate in thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

Thiol-Ene Reaction : This reaction involves the addition of the thiol group across a carbon-carbon double bond (an alkene or "ene"). The reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator, and results in an anti-Markovnikov addition product. wikipedia.org This process is advantageous for forming homogeneous polymer networks. wikipedia.org The use of single-electron radical chemistry provides excellent selectivity, even in the presence of other functional groups. frontiersin.org

Thiol-Yne Reaction : Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of the thiol to a carbon-carbon triple bond (an alkyne or "yne"). A key feature of this reaction is that a second thiol addition can occur, leading to a dithioether product. rsc.org

Table 1: Thiol-Ene and Thiol-Yne Reaction Parameters

Reaction Type Reactant Initiator Key Features
Thiol-Ene Alkene Photoinitiator (e.g., DPAP, VA044) or Thermal Initiator High yield, stereoselective, anti-Markovnikov addition. wikipedia.orgfrontiersin.org
Thiol-Yne Alkyne Radical Initiator Can result in double addition, forming dithioethers. rsc.org

Redox Chemistry and Disulfide Bond Formation

The thiol group is susceptible to oxidation, a process that plays a crucial role in its chemistry. The most common oxidation product is a disulfide, formed by the coupling of two thiol molecules.

This transformation is a redox reaction where the sulfur atoms are oxidized. youtube.com The formation of disulfide bonds can be initiated by various oxidizing agents. researchgate.net These bonds are pivotal in determining the three-dimensional structure and stability of proteins. taylorandfrancis.com The process involves a series of thiol/disulfide exchange reactions, often catalyzed by enzymes in biological systems. uwaterloo.ca

Further oxidation of the thiol group with stronger oxidizing agents can lead to the formation of sulfonic acid (-SO3H).

Alkylation, Acylation, and Arylation Reactions

The nucleophilic nature of the thiol group allows it to readily undergo alkylation, acylation, and arylation reactions.

Alkylation : This involves the reaction of the thiol with an alkyl halide to form a thioether.

Acylation : Reaction with an acyl halide or anhydride yields a thioester.

Arylation : The formation of an aryl thioether can be achieved through reactions with aryl halides, often catalyzed by a metal such as copper. For instance, 2-amino-4-mercapto-1-nitrobenzene reacts with 3-bromothiophene (B43185) in the presence of sodium hydride and cuprous oxide to yield 2-amino-4-(3-thienylthio)-1-nitrobenzene. prepchem.com

Reactivity of the Amino and Nitro Groups in this compound

Beyond the thiol group, the amino and nitro functionalities of this compound also exhibit distinct reactivities that are central to its chemical utility.

Directed Functionalization of the Amino Moiety

The amino (-NH2) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect can be exploited for the selective functionalization of the aromatic ring.

The amino group itself can undergo various transformations, including:

Acetylation : The introduction of an acetyl group (CH3CO-) can be achieved using acetyl chloride or acetic anhydride. learncbse.in

Diazotization : Primary aromatic amines react with nitrous acid at low temperatures to form diazonium salts, which are versatile intermediates in organic synthesis. learncbse.in

The position of the nitro group can significantly influence the reactivity of the amino group. For example, the reaction of 4-nitro-2-aminobenzoic acid with certain reagents can lead to the formation of a stable benzoyl isothiocyanate intermediate. researchgate.net

Reduction and Derivatization of the Nitro Functionality

The nitro (-NO2) group is a strong deactivating group and can be reduced to an amino group, providing a route to further functionalization. This reduction is a key transformation in the synthesis of many complex molecules. acs.org

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Notes
H2/Pd-C Catalytic hydrogenation A common and effective method, but can also reduce other functional groups. commonorganicchemistry.com
SnCl2 Acidic conditions (e.g., ethanol-acetic acid) A mild method that can be selective for the nitro group. commonorganicchemistry.comreddit.com
Fe Acidic conditions (e.g., acetic acid) Another mild and selective method. commonorganicchemistry.com
Zn Acidic conditions (e.g., acetic acid) Provides a mild reduction of nitro groups. commonorganicchemistry.com
Na2S2O4 Water-ethanol A powerful reducing agent for nitro groups. reddit.com

The reduction of the nitro group proceeds through nitroso and hydroxylamino intermediates. nih.gov The electron-donating amino group formed upon reduction can hinder the reduction of a second nitro group if present on the same aromatic ring. nih.gov

The nitro group can also promote the functionalization of the aromatic ring. For instance, in certain pyridone and quinolone systems, the nitro group facilitates nucleophilic substitution reactions.

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric interplay between its amino, nitro, and thiol substituents. The amino and thiol groups are ortho-para directing and activating, while the nitro group is strongly electron-withdrawing and meta-directing. This substitution pattern leads to a complex electronic environment that governs the molecule's behavior.

A key feature is the potential for intramolecular hydrogen bonding. Studies on analogous compounds, such as o-nitroaniline, have provided strong evidence for the formation of a hydrogen bond between the hydrogen of the amino group and an oxygen atom of the ortho-nitro group niscpr.res.in. In this compound, similar interactions are expected. The proximity of the amino and thiol groups to the nitro group allows for the formation of stable six-membered ring-like structures via hydrogen bonds (N-H···O and S-H···O).

These intramolecular interactions have several significant consequences for the molecule's reactivity:

Modulation of Acidity and Basicity: The strong electron-withdrawing effect of the nitro group decreases the electron density on the benzene (B151609) ring, which in turn increases the acidity of the thiol proton and decreases the basicity of the amino group.

Stabilization of Conformation: Intramolecular hydrogen bonding locks the functional groups into a more planar and rigid conformation. This pre-organization can lower the activation energy for certain reactions, particularly cyclizations.

Shielding of Reactive Sites: The hydrogen bonds can sterically hinder the approach of external reagents to the involved functional groups, thereby influencing which sites are available for intermolecular reactions.

Infrared spectroscopy studies on o-nitroaniline show a larger separation between the asymmetric and symmetric N-H stretching frequencies compared to its para-isomer, which is indicative of intramolecular hydrogen bonding niscpr.res.in. It is reasonable to extrapolate that similar spectroscopic features would be present in this compound, potentially with additional complexities due to the thiol group's involvement.

Cyclization and Heterocyclic Chemistry Derived from this compound

The ortho-disposed amino and thiol groups make this compound an ideal precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. These cyclocondensation reactions are fundamental to the construction of biologically and industrially significant molecular scaffolds.

Synthesis of Substituted Benzothiazole Scaffolds

The most prominent reaction of 2-aminothiophenols is their condensation with various carbon electrophiles to form the benzothiazole ring system. In the case of this compound, these reactions yield 6-nitrobenzothiazole derivatives, which are valuable intermediates in medicinal chemistry.

Common synthetic strategies include:

Reaction with Aldehydes: Condensation with an aldehyde, often under oxidative conditions (e.g., air, H2O2), first forms a benzothiazoline intermediate which is then aromatized to the corresponding 2-substituted-6-nitrobenzothiazole.

Reaction with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids, acyl chlorides, or esters, typically promoted by acid catalysts like polyphosphoric acid (PPA) at high temperatures, provides 2-substituted-6-nitrobenzothiazoles.

The table below summarizes typical reactions for the formation of 6-nitrobenzothiazole scaffolds.

ReactantConditionsProduct
Aromatic Aldehyde (R-CHO)Oxidizing agent (e.g., O2, H2O2), Solvent (e.g., EtOH, DMF)2-Aryl-6-nitrobenzothiazole
Carboxylic Acid (R-COOH)Acid catalyst (e.g., PPA), Heat2-Alkyl/Aryl-6-nitrobenzothiazole
Acyl Chloride (R-COCl)Base (e.g., Pyridine), Solvent (e.g., CH2Cl2)2-Alkyl/Aryl-6-nitrobenzothiazole

Formation of Other Sulfur- and Nitrogen-Containing Heterocycles

Beyond benzothiazoles, this compound can serve as a building block for other heterocyclic systems. A notable example is the synthesis of phenothiazines. Research has shown that 2-aminobenzenethiols can react with cyclohexanones under specific conditions to yield phenothiazine derivatives rsc.orgresearchgate.net. Applying this methodology to this compound would likely involve a reaction with a substituted cyclohexanone, catalyzed by an iodine-based system or under metal-free oxidative conditions, to produce a substituted nitrophenothiazine. Phenothiazines are a class of compounds with significant pharmacological applications, particularly as antipsychotic agents ijrap.net.

Mechanistic Studies of Cyclocondensation Reactions

The mechanism for the formation of benzothiazoles from 2-aminothiophenols is a well-established multi-step process. The general pathway, illustrated with an aldehyde as the reaction partner, is as follows:

Schiff Base Formation: The amino group performs a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. Subsequent dehydration forms a Schiff base (iminium ion).

Intramolecular Cyclization: The nucleophilic thiol group attacks the imine carbon, resulting in the formation of a five-membered thiazoline ring. This step is favored by the proximity of the reacting groups.

Aromatization: The 2,3-dihydrobenzothiazole (thiazoline) intermediate undergoes oxidation to form the stable, aromatic benzothiazole ring. This final step can occur via various oxidants, including atmospheric oxygen, or may involve a hydride elimination depending on the reaction conditions.

The presence of the electron-withdrawing nitro group at the 4-position is expected to influence the kinetics of these steps by affecting the nucleophilicity of the amino and thiol groups, but it does not fundamentally alter the mechanistic pathway.

Photochemical and Electrochemical Reactivity of this compound

The presence of a nitroaromatic system in this compound imparts specific photochemical properties, making it susceptible to light-induced transformations.

Light-Induced Transformations and Excited State Dynamics

Nitroaromatic compounds are known to possess unique photoinduced reaction channels. Upon absorption of UV light, they are promoted to an excited singlet state. Due to strong spin-orbit coupling facilitated by the nitro group, they can efficiently undergo intersystem crossing (ISC) to a triplet state, often on a sub-picosecond timescale. This triplet state is typically a biradical-like species (n,π*) and is the primary initiator of subsequent photochemical reactions.

A particularly relevant transformation is the photoreaction between nitrobenzene (B124822) derivatives and thiols, which has been shown to produce sulfonamides. The proposed mechanism involves the photo-excited nitrobenzene in its triplet state abstracting a hydrogen atom from the thiol's S-H bond. This generates a thiyl radical and a nitrobenzene radical anion. Subsequent coupling and rearrangement, involving the transfer of oxygen atoms from the nitro group to the sulfur atom, leads to the formation of a sulfonamide.

In the case of this compound, both the nitro (photo-excitable) and thiol (hydrogen donor) functionalities are present within the same molecule. This raises the possibility of an intramolecular light-induced reaction. Upon photoexcitation, the excited nitro group could abstract the proton from the adjacent thiol group, initiating a cascade that could lead to novel cyclic sulfonamide-type structures or other rearranged products. This intramolecular pathway would be highly dependent on the molecule's conformation and the dynamics of the excited state.

Electrochemical Oxidation and Reduction Pathways

The electrochemical behavior of this compound is complex, dictated by the presence of three electroactive functional groups: a reducible nitro group (-NO₂), an oxidizable amino group (-NH₂), and an oxidizable thiol group (-SH). The reaction pathways are significantly influenced by experimental conditions such as the pH of the electrolyte solution, the electrode material, and the applied potential.

Electrochemical Reduction Pathways

The electrochemical reduction of this compound primarily involves the nitro group, which is a common feature for nitroaromatic compounds. The reduction is a multi-step process that requires multiple electrons and protons to proceed to completion.

The generally accepted mechanism for the electrochemical reduction of a nitroarene group to an amine involves a total of six electrons and six protons. The process occurs through several stable intermediates. researchgate.net

Formation of a Nitroso Intermediate: The initial step is a two-electron, two-proton reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Formation of a Hydroxylamine (B1172632) Intermediate: The nitroso intermediate is typically more easily reduced than the starting nitro compound. It undergoes a further two-electron, two-proton reduction to form a hydroxylamine derivative (-NHOH). acs.org In some cases, the nitroso and hydroxylamine species can react to form an azoxybenzene derivative, which can complicate the reaction pathway. acs.org

Formation of the Amine: The final step is the two-electron, two-proton reduction of the hydroxylamine intermediate to yield the corresponding amine group (-NH₂). acs.org Achieving this final step to form the aniline (B41778) derivative often requires more acidic conditions (pH < 4). acs.org

Table 1: Generalized Electrochemical Reduction Steps of the Nitro Group

StepReactantProductElectrons TransferredProtons Consumed
1Ar-NO₂Ar-NO2e⁻2H⁺
2Ar-NOAr-NHOH2e⁻2H⁺
3Ar-NHOHAr-NH₂2e⁻2H⁺
Overall Ar-NO₂ Ar-NH₂ 6e⁻ 6H⁺

Note: "Ar" represents the 2-amino-benzenethiol scaffold. The potentials at which these steps occur are highly dependent on pH and the electrode material.

The kinetics of the reduction process are influenced by proton availability, with reduction potentials shifting to less negative values in the presence of acid. acs.org The process is generally diffusion-controlled. researchgate.net

Electrochemical Oxidation Pathways

The electrochemical oxidation of this compound is more complex due to the presence of two oxidizable groups: the amino (-NH₂) and the thiol (-SH). The initial oxidation step will occur at the group with the lower oxidation potential. Generally, thiols and amines are more easily oxidized than a nitro-substituted benzene ring.

Oxidation of the Thiol Group: The thiol group is readily oxidized electrochemically. The most common reaction is a one-electron oxidation leading to the formation of a thiyl radical. Two thiyl radicals can then dimerize to form a disulfide. This is a very common pathway for thiophenols. Further oxidation at higher potentials can lead to the formation of sulfinic and sulfonic acids.

Oxidation of the Amino Group: The primary amino group can undergo a one-electron oxidation to form an amine radical cation. chemrxiv.org This highly reactive intermediate can follow several pathways, including deprotonation to form a neutral radical or coupling reactions (dimerization) to form azo or other polymeric products. mdpi.com For example, the electrochemical oxidation of some anilines can lead to the formation of benzoquinoneimine species. mdpi.com

The presence of the electron-withdrawing nitro group on the ring will increase the oxidation potential of the amino group compared to unsubstituted aniline, making it harder to oxidize. Conversely, the electron-donating amino and thiol groups activate the ring, but the primary oxidation sites are expected to be the heteroatoms (S and N).

Mechanistic studies on aniline derivatives show that the initial one-electron oxidation to a radical cation is a key step. mdpi.com This intermediate's fate determines the final products, which can range from simple dimers to complex polymers. The general mechanism often involves the formation of intermediates with a quinoid structure, followed by ring-opening reactions under harsh conditions. researchgate.net

Table 2: Potential Products from the Electrochemical Oxidation of this compound

Oxidized GroupInitial StepPotential Final Product(s)
Thiol (-SH)Formation of thiyl radical (Ar-S•)Disulfide (Ar-S-S-Ar)
Thiol (-SH)Further OxidationSulfinic Acid (Ar-SO₂H), Sulfonic Acid (Ar-SO₃H)
Amino (-NH₂)Formation of radical cation (Ar-NH₂•⁺)Azo compounds, Polymeric films

Note: "Ar" represents the 4-nitro-thiophenyl scaffold. The specific products formed depend on the electrode potential, solvent, pH, and substrate concentration.

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Nitrobenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-amino-4-nitrobenzenethiol, providing detailed insight into the chemical environment of each proton and carbon atom. The substitution pattern on the benzene (B151609) ring—with amino, nitro, and thiol groups—results in a distinct set of signals for the three aromatic protons.

Based on the electronic effects of the substituents (the amino group being strongly activating, the nitro group strongly deactivating, and the thiol group weakly activating), a predicted ¹H NMR spectrum would show three signals in the aromatic region. The proton situated between the amino and thiol groups (H-3) would likely appear at the highest field, while the proton adjacent to the nitro group (H-5) would be the most deshielded. The proton ortho to the thiol group (H-6) would appear at an intermediate chemical shift.

Multidimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides initial chemical shift data, multidimensional techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for H-5 and H-6, confirming their adjacent relationship on the aromatic ring. The signal for H-3 would not show any aromatic cross-peaks, as it is not adjacent to any other protons on the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J-coupling). It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal assigned as H-5 would show a correlation to its attached carbon, C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. For example, the proton of the amino group (-NH₂) could show a correlation to C-2 and C-3. The aromatic proton H-3 would be expected to show correlations to the quaternary carbons C-1 (bearing the SH group) and C-4 (bearing the NO₂ group), as well as to C-2 and C-5. These correlations are invaluable for confirming the substitution pattern.

Table 1: Predicted Multidimensional NMR Correlations for this compound

ProtonExpected COSY CorrelationsExpected HMQC/HSQC CorrelationExpected HMBC Correlations (to Carbons)
H-3None (aromatic)C-3C-1, C-2, C-4, C-5
H-5H-6C-5C-1, C-3, C-4
H-6H-5C-6C-1, C-2, C-4
-NH₂--C-2, C-3
-SH--C-1, C-2, C-6

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques can be employed to study time-dependent phenomena such as conformational changes or restricted rotation. In this compound and its derivatives, DNMR could potentially be used to investigate the rotational barriers around the C-N (amino) and C-S (thiol) bonds.

Intramolecular hydrogen bonding between the amino and thiol groups, or between the amino group and the nitro group, could lead to restricted rotation at lower temperatures. As the temperature is increased, the rate of rotation would increase, leading to changes in the NMR lineshapes. By analyzing these changes, thermodynamic parameters for the rotational barriers, such as the activation energy (ΔG‡), could be determined. Such studies provide critical information on the molecule's preferred conformation and flexibility in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and elucidating the structure of this compound and its adducts.

Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical monoisotopic mass is 170.0150 g/mol for the molecular formula C₆H₆N₂O₂S. nih.govguidechem.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₆H₆N₂O₂S
Theoretical Monoisotopic Mass170.01499861 Da nih.gov
Nominal Mass170 g/mol

Fragmentation Pattern Analysis for Structural Elucidation of Complex Adducts

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to elucidate the structure of complex derivatives or adducts.

For this compound (M), the protonated molecule [M+H]⁺ (m/z 171) would be the precursor ion in a typical positive-ion mode experiment. Based on the fragmentation of related nitroaniline compounds, several characteristic losses would be expected: researchgate.netchegg.com

Loss of NO₂: A major fragmentation pathway would likely be the loss of the nitro group (NO₂, 46 Da), resulting in a significant fragment ion at m/z 125.

Loss of NO: Subsequent or alternative fragmentation could involve the loss of a nitric oxide radical (NO, 30 Da), a common fragmentation for nitroaromatic compounds.

Loss of H₂S or SH: Cleavage involving the thiol group could lead to the loss of hydrogen sulfide (B99878) (H₂S, 34 Da) or a sulfhydryl radical (SH, 33 Da).

Ring Cleavage: Further fragmentation would lead to the breakdown of the aromatic ring, producing smaller characteristic ions.

Analysis of these fragmentation pathways is crucial for confirming the identity of the compound and for determining the site of modification in derivatives or adducts. For instance, if this compound were to form an adduct via its thiol group, fragments containing the sulfur atom would show a corresponding mass shift, while fragments without it would remain unchanged.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly powerful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. The spectrum of this compound is dominated by vibrations associated with its amino, nitro, and thiol groups, as well as the aromatic ring.

Amino (NH₂) Group: The NH₂ group typically exhibits two stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Nitro (NO₂) Group: The nitro group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch near 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. spectroscopyonline.com These bands are often very intense in the IR spectrum.

Thiol (SH) and Carbon-Sulfur (C-S) Groups: The S-H stretching vibration is typically weak in the IR spectrum and appears around 2550-2600 cm⁻¹. The C-S stretching vibration is found in the fingerprint region, generally between 600-800 cm⁻¹, and can be useful for structural confirmation. rsc.org

Aromatic Ring: The spectrum will also show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹.

The positions of these bands, particularly the N-H and S-H stretches, can be sensitive to hydrogen bonding. Broadening or shifting of these peaks can indicate the presence of significant intermolecular or intramolecular interactions, providing insight into the solid-state packing or solution-state aggregation of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Amino (-NH₂)Asymmetric N-H Stretch~3400-3500Medium
Symmetric N-H Stretch~3300-3400Medium
N-H Bend (Scissoring)~1600-1650Medium-Strong
Nitro (-NO₂)Asymmetric N-O Stretch~1500-1560Very Strong
Symmetric N-O Stretch~1330-1370Very Strong
Thiol (-SH)S-H Stretch~2550-2600Weak
Carbon-Sulfur (C-S)C-S Stretch~600-800Weak-Medium
Aromatic RingAromatic C-H Stretch~3000-3100Variable
Aromatic C=C Stretch~1450-1600Medium-Strong

Hydrogen Bonding Networks and Conformational Isomers

The molecular structure of this compound, featuring amino (-NH₂), nitro (-NO₂), and thiol (-SH) functional groups, provides a rich landscape for hydrogen bonding. The molecule possesses two hydrogen bond donor sites (the amino and thiol groups) and four potential hydrogen bond acceptor sites (the oxygen atoms of the nitro group, the nitrogen of the amino group, and the sulfur of the thiol group). guidechem.comchemscene.com This configuration facilitates the formation of extensive intra- and intermolecular hydrogen bonding networks, which are pivotal in dictating the compound's conformational preferences and its supramolecular assembly in the solid state.

In the solid state, intermolecular hydrogen bonds are expected to dominate the crystal packing. Drawing parallels from the structurally similar compound 2-Amino-4-nitrobenzothiazole, one can anticipate the formation of centrosymmetric dimers. researchgate.net In these arrangements, the amino group of one molecule would likely interact with the nitro group of a neighboring molecule (N-H···O), creating robust synthons that guide the crystal's growth. researchgate.net These primary interactions can be further supplemented by weaker C-H···O or potential S-H···O/N interactions, leading to a highly stable, three-dimensional network.

Solvent Effects on Vibrational Modes

The vibrational frequencies of this compound's functional groups are highly sensitive to their local environment, a phenomenon that can be probed using infrared (IR) spectroscopy. The surrounding solvent can induce significant shifts in vibrational modes through both nonspecific and specific interactions.

Nonspecific interactions, such as those described by the vibrational Stark effect, arise from the solvent's bulk polarity. In a series of aprotic solvents with increasing polarity, the vibrational frequencies of the molecule's polar groups, particularly the N-O stretches of the nitro group, are expected to shift. nih.gov This is due to the interaction between the molecule's dipole moment and the solvent's reaction field. nih.gov

Specific interactions, namely hydrogen bonding between the solute and solvent molecules, cause more pronounced and direct perturbations.

N-H and S-H Stretching: In protic or hydrogen bond-accepting solvents (e.g., DMSO, methanol), the N-H stretching vibrations of the amino group and the S-H stretch of the thiol group are expected to exhibit a red shift (a shift to lower frequency) and significant band broadening. This occurs because hydrogen bonding weakens the N-H and S-H bonds, lowering the energy required for vibration.

N-O Stretching: The symmetric and asymmetric stretching frequencies of the nitro group are also susceptible to solvent effects. The significant charge separation in the nitro group makes it a strong hydrogen bond acceptor. Solvents capable of donating hydrogen bonds can interact with the oxygen atoms, influencing the N-O bond order and, consequently, its vibrational frequency. Studies on related compounds have shown that hydrogen bonding can perturb vibrational frequencies in a manner not described solely by bulk polarity effects. nih.gov

These solvatochromic shifts in vibrational frequencies provide a powerful tool for investigating the specific nature of solute-solvent interactions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Crystal Packing, Lattice Interactions, and Polymorphism

While a specific crystal structure for this compound is not widely reported, its solid-state architecture can be inferred from closely related molecules. The dominant forces governing its crystal packing are undoubtedly strong intermolecular hydrogen bonds, supplemented by π-π stacking interactions between the aromatic rings.

Based on analogues like 2-Amino-4-nitrobenzoic acid, it is highly probable that this compound exhibits polymorphism—the ability to crystallize in multiple distinct forms. researchgate.net Different polymorphs arise from variations in the hydrogen bonding patterns and molecular conformations adopted in the crystal lattice. For instance, the interplay between the amino, nitro, and thiol groups could result in different supramolecular synthons, such as discrete dimers or extended one-dimensional chains. researchgate.net These different packing arrangements would lead to polymorphs with distinct physical properties, including melting point, solubility, and stability. researchgate.net The crystal packing is likely stabilized by a combination of strong, charge-assisted N-H···O (nitro) hydrogen bonds and weaker C-H···O interactions, creating a dense and stable three-dimensional structure. researchgate.netresearchgate.net

Absolute Configuration Determination

This compound itself is an achiral molecule. However, this section becomes relevant when considering its chiral derivatives, which may be synthesized for various applications. Determining the absolute configuration of these derivatives is essential for understanding their stereospecific interactions.

A prevalent and effective method for assigning the absolute configuration of chiral alcohols and amines is through chemical derivatization with a chiral derivatizing agent (CDA), followed by Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, a chiral derivative of this compound could be reacted with both the (R)- and (S)-enantiomers of a CDA like α-methoxyphenylacetic acid (MPA). mdpi.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the two diastereomeric products, the absolute configuration of the original chiral center can be unambiguously assigned. mdpi.com

Another advanced NMR-based technique involves the use of chiral sensors or solvating agents. A chiral thiourea (B124793) derivative, for example, can be used to create a diastereomeric complex with a chiral substrate non-covalently. mdpi.com This interaction induces shifts in the NMR signals of the substrate, and a consistent correlation between the direction of these shifts and the substrate's absolute configuration can be established. mdpi.com These methods are powerful tools for the stereochemical characterization of chiral derivatives.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Absorption and Emission Maxima in Various Environments

The electronic absorption spectrum of this compound is characterized by the presence of electron-donating (amino) and electron-withdrawing (nitro) groups attached to the benzene ring. This "push-pull" system leads to intramolecular charge transfer (ICT) character in its electronic transitions. The UV-Vis spectrum of the analogous compound 2-Amino-4-nitrophenol (B125904) shows absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic medium. sielc.com Similar absorption bands, corresponding to π-π* and ICT transitions, are expected for this compound.

The absorption and emission properties of such compounds are often highly dependent on the surrounding environment, a phenomenon known as solvatochromism. As solvent polarity increases, the excited state, which typically has a larger dipole moment due to charge transfer, is stabilized more than the ground state. This leads to a red shift (bathochromic shift) in the emission maximum. Studies on related fluorescent molecules have demonstrated significant, solvent-dependent shifts in emission maxima across a range of solvents. mdpi.com

Table 1: UV-Vis Absorption Maxima for the Analogue 2-Amino-4-nitrophenol sielc.com

Wavelength (λmax)
224 nm
262 nm
308 nm

Note: Data recorded in an acidic mobile phase.

Regarding fluorescence, the presence of the nitro group is a critical factor. The nitro group is a well-known and potent fluorescence quencher, often operating through a photoinduced electron transfer (PET) mechanism. nih.gov In this process, the excited state is deactivated non-radiatively as an electron is transferred from the fluorophore to the electron-deficient nitro moiety. Consequently, this compound itself is expected to be weakly fluorescent or non-fluorescent. nih.gov The fluorescence can be "turned on" if the electronic properties of the nitro group are altered through a chemical reaction, a principle often used in the design of fluorescent probes. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-4-nitrobenzothiazole
2-Amino-4-nitrobenzoic acid
4-nitropropranolol
7-nitropropranolol
α-methoxyphenylacetic acid (MPA)
N-3,5-dinitrobenzoyl derivatives of amino acids
2-Amino-4-nitrophenol

Quantum Yield Measurements and Fluorescence Quenching Studies

The photophysical properties of this compound, specifically its fluorescence quantum yield and quenching behavior, are of significant interest for understanding its potential applications in areas such as molecular sensing and optoelectronics. While specific experimental data for this compound is not extensively available in the reviewed literature, the photophysical behavior of structurally related nitroaniline and other nitroaromatic compounds can provide valuable insights into its expected characteristics.

Generally, nitroaromatic compounds are known to be weakly fluorescent or even non-fluorescent. rsc.org This is primarily attributed to the strong electron-withdrawing nature of the nitro group, which often promotes efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), a non-radiative decay pathway that competes with fluorescence. rsc.org However, a growing body of research has demonstrated that certain nitroaromatics can exhibit fluorescence, often influenced by their molecular structure and the surrounding environment. rsc.orgresearchgate.net

For instance, constraining the planarity of a nitroaromatic molecule can suppress the formation of the triplet state and consequently enhance the fluorescence quantum yield. rsc.org The presence of both an electron-donating amino group and an electron-withdrawing nitro group in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a characteristic that can significantly influence its photophysical properties.

Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While direct quantum yield values for this compound are not readily found, studies on related nitroaniline derivatives can offer a comparative perspective. For many nitroaromatics, the quantum yields are reported to be very low, often in the order of 10⁻³. dtic.mil

The table below presents hypothetical quantum yield data for this compound in various solvents to illustrate how this data would be presented. The values are based on general trends observed for similar compounds and are for illustrative purposes only.

SolventQuantum Yield (Φf)
Cyclohexane0.05
Toluene0.03
Dichloromethane0.01
Acetonitrile< 0.01
Methanol< 0.01

Fluorescence Quenching Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). Nitroaromatic compounds, including nitroanilines, are well-documented as efficient fluorescence quenchers. nih.govsigmaaldrich.cnresearchgate.net They can act as electron acceptors, quenching the fluorescence of other molecules (fluorophores) through a photoinduced electron transfer (PET) mechanism. mdpi.com

Given its structure, this compound is expected to be an effective fluorescence quencher for various fluorophores. Studies on the quenching of pyrene (B120774) fluorescence by different nitroanilines have shown that the quenching efficiency is dependent on the specific isomer and the solvent. nih.govsigmaaldrich.cnresearchgate.net The quenching process can be analyzed using the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. A linear Stern-Volmer plot indicates a single quenching mechanism, either purely dynamic or purely static.

The following interactive table provides illustrative data on the fluorescence quenching of a hypothetical fluorophore by this compound, showcasing how quenching constants might vary in different solvents.

FluorophoreSolventQuenching MechanismStern-Volmer Constant (Ksv) [M⁻¹]
PyreneTolueneDynamic150
AnthraceneAcetonitrileStatic & Dynamic220
Rhodamine BMethanolStatic95

Theoretical and Computational Investigations of 2 Amino 4 Nitrobenzenethiol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules, providing deep insights into their stability and reactivity.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For a molecule like 2-amino-4-nitrobenzenethiol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The resulting geometry represents the molecule's most stable conformation in the gas phase. For analogous molecules like 4-nitroaniline (B120555), DFT calculations have shown excellent agreement with experimental X-ray diffraction data. researchgate.net

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. For substituted nitrobenzenes, characteristic vibrational frequencies are well-established. For instance, the asymmetric and symmetric stretching vibrations of the NO2 group typically appear in the ranges of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. researchgate.net The NH2 stretching modes are expected around 3300 cm⁻¹. researchgate.net These theoretical calculations are crucial for assigning experimental spectral bands to specific molecular motions.

Furthermore, these frequency calculations are used to compute thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at a given temperature. These values are derived from the vibrational, rotational, and translational contributions to the molecular partition function and are essential for predicting the spontaneity of reactions.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzene (B151609) Ring Data based on analogous compounds from computational studies.

ParameterBond/AngleTypical Calculated Value
Bond Length C-C (aromatic)~1.39 Å
C-N (amino)~1.38 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
C-S~1.77 Å
Bond Angle C-C-C (aromatic)~120°
C-C-N (amino)~120°
C-C-N (nitro)~118°
O-N-O (nitro)~124°
C-C-S~121°

This is an interactive data table. Users can sort columns by clicking on the headers.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. thaiscience.info

In a "push-pull" molecule like this compound, the electron-donating amino group and the electron-withdrawing nitro group create a significant intramolecular charge transfer character. The HOMO is typically localized on the electron-rich part of the molecule (the amino group and the benzene ring), while the LUMO is concentrated on the electron-deficient part (the nitro group). For 4-nitroaniline, a similar molecule, the calculated HOMO-LUMO energy gap is approximately 4.24 eV. researchgate.net This charge separation is fundamental to its chemical behavior.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. rasayanjournal.co.in It is plotted on the molecule's electron density surface, with colors indicating different values of electrostatic potential. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. For nitro-substituted aromatic compounds, the MEP map typically shows a strong negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. rasayanjournal.co.inresearchgate.net The area around the amino group's hydrogen atoms would show a positive potential. rasayanjournal.co.in

Computational methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the structural elucidation of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For molecules with intramolecular charge transfer, like this compound, the lowest energy transition often corresponds to the HOMO→LUMO excitation. chemrxiv.org This transition is responsible for the strong absorption in the UV-visible region. For 4-nitroaniline in the gas phase, the primary absorption maximum (λmax) is predicted around 357 nm. materialsciencejournal.org The position and intensity of this peak are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. chemrxiv.orgnih.gov

Table 2: Predicted Spectroscopic and Electronic Properties Data based on TD-DFT and FMO analysis of analogous push-pull nitroaromatic systems.

PropertyParameterPredicted Value
Electronic HOMO Energy~ -6.5 eV
LUMO Energy~ -2.3 eV
HOMO-LUMO Gap~ 4.2 eV
UV-Vis λmax (Gas Phase)~ 350-360 nm
λmax (Polar Solvent)Red-shifted (e.g., >380 nm)

This is an interactive data table. Users can sort columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment. mdpi.com

MD simulations are a powerful tool for exploring the conformational landscape of a molecule. nih.gov For this compound, key conformational degrees of freedom include the rotation around the C-S, C-NH2, and C-NO2 bonds. The simulation can reveal the most populated conformations and the energy barriers that separate them.

The energy required to rotate around a specific bond is known as the rotational barrier. youtube.com This barrier is influenced by steric hindrance and electronic effects, such as conjugation. nih.gov For the C-N bond of the amino group, delocalization of the nitrogen lone pair into the aromatic ring creates a partial double-bond character, leading to a higher rotational barrier compared to a simple single bond. Similarly, conjugation of the nitro group with the ring affects its rotational freedom. The rotation of the thiol (-SH) group is generally less hindered, but its orientation relative to the adjacent amino group can be influenced by potential intramolecular hydrogen bonding. Calculating these barriers is crucial for understanding the molecule's flexibility and the accessibility of different conformational states.

MD simulations are particularly well-suited for studying solute-solvent interactions. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or DMSO), one can observe how the solvent organizes around the solute. mdpi.com Hydrogen bonding between the amino and nitro groups of the solute and polar solvent molecules can be analyzed in detail. nih.gov

These simulations can quantify changes in the molecule's properties upon solvation. For instance, the strong intramolecular charge transfer in push-pull molecules is highly sensitive to solvent polarity. researchgate.net Polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the UV-Vis absorption spectrum, a phenomenon that MD simulations can help explain at a molecular level. chemrxiv.orgresearchgate.net Simulations can also be used to model the behavior of this compound within larger supramolecular assemblies, such as self-assembled monolayers on metal surfaces, providing insight into intermolecular interactions and packing arrangements.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted to products. For a molecule like this compound, with its multiple functional groups (amino, nitro, and thiol), a variety of transformations, such as derivatization at the thiol or amino group, or reduction of the nitro group, could be modeled.

The exploration of a chemical reaction's mechanism through computational modeling involves mapping out the potential energy surface (PES) that connects reactants and products. Key points on this surface include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a critical factor in reaction kinetics.

For this compound, a hypothetical reaction, such as the S-alkylation of the thiol group, would be modeled by systematically changing the distance between the sulfur atom and the incoming alkylating agent. At each step, the energy of the system would be calculated, typically using quantum mechanical methods like Density Functional Theory (DFT). This process allows for the construction of a reaction energy profile, which plots the energy of the system against the reaction coordinate (a measure of the reaction's progress).

Hypothetical Energy Profile for S-Alkylation of this compound:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (this compound + Alkylating Agent)0
1Transition State 1 (S-C bond formation)+15 to +25
2Intermediate (Thioether adduct)-5 to -15
3Transition State 2 (Proton transfer/Leaving group departure)+10 to +20
4Products (S-alkylated derivative + Byproduct)-20 to -30

Note: The values in this table are hypothetical and serve as an illustration of what a computational study might reveal. Actual values would depend on the specific reactants, solvent, and level of theory used in the calculations.

The mechanism of such a reaction would be deduced from the sequence of elementary steps identified in the energy profile. For instance, the profile might reveal a concerted mechanism, where bond formation and breaking occur in a single step, or a stepwise mechanism involving one or more intermediates.

Transition state theory is a fundamental concept used to connect the computed properties of a transition state to the kinetic rate of a reaction. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state, the rate constant (k) of a reaction can be estimated.

For the derivatization of this compound, computational studies could compare the kinetic and thermodynamic favorability of reactions at different functional groups. For example, by calculating the activation energies for N-acylation versus S-acylation, one could predict which reaction would be faster under a given set of conditions.

Hypothetical Kinetic and Thermodynamic Data for Competing Derivatization Reactions:

ReactionActivation Energy (ΔEa, kcal/mol)Reaction Enthalpy (ΔHrxn, kcal/mol)
S-alkylation18-25
N-alkylation22-15
Nitro reduction30-50

Note: This is a hypothetical data table. The values are for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

For derivatives of this compound, QSPR models could be developed to predict a wide range of properties, such as solubility, melting point, or electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

To build a QSPR model, a dataset of molecules with known properties is required. For each molecule, a variety of descriptors would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, electrostatic potentials).

Using statistical methods such as multiple linear regression or machine learning algorithms, a model is then trained to correlate these descriptors with the property of interest.

Example of a Hypothetical QSPR Equation for Predicting Molar Refractivity of this compound Derivatives:

Molar Refractivity = 0.34 * (Molecular Weight) + 1.21 * (Polarizability) - 0.58 * (LogP) + 5.67

Note: This is a simplified, hypothetical QSPR equation. Real models often involve a larger number of descriptors and more complex mathematical forms.

The predictive power of a QSPR model is assessed through validation techniques, where the model is used to predict the properties of a set of molecules not used in the training process. A validated QSPR model can then be used to screen virtual libraries of potential derivatives of this compound to identify candidates with desired properties, thereby guiding synthetic efforts.

Applications of 2 Amino 4 Nitrobenzenethiol in Materials Science and Engineering

Polymer Chemistry and Macromolecular Science

The distinct reactivity of the thiol, amino, and nitro groups of 2-amino-4-nitrobenzenethiol enables its integration into various polymer systems, where it can act as a monomer, a crosslinking agent, or a surface functionalization agent.

Incorporation as a Monomer in Thiol-Ene and Polycondensation Reactions

While direct, specific research on the use of this compound as a monomer in thiol-ene and polycondensation reactions is not extensively documented in readily available literature, its functional groups suggest its potential in these polymerization techniques. The thiol group is a prime candidate for thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis. In this reaction, the thiol group would react with a monomer containing an ene (alkene) functionality, leading to the formation of a thioether linkage. The presence of the amino and nitro groups on the benzene (B151609) ring could impart specific functionalities and properties to the resulting polymer.

Similarly, the amino group of this compound allows for its participation in polycondensation reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the nitro-substituted aromatic thiol moiety, which could be further modified or utilized for its electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer TypeResulting LinkagePotential Polymer Functionality
Thiol-Ene ReactionDiene or multi-ene functional moleculesThioetherFunctional side chains, modifiable properties
PolycondensationDicarboxylic acids, acyl chlorides, diisocyanatesAmide, Urea (B33335)High-performance polymers, materials with specific electronic properties

Crosslinking Agent for Polymer Network Formation

The bifunctional or trifunctional nature of this compound makes it a potential candidate as a crosslinking agent to form robust polymer networks. The thiol and amino groups can react with various functional groups within polymer chains, such as epoxides, isocyanates, or carboxylic acid derivatives, to create covalent crosslinks. This process transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. The choice of reaction conditions would allow for selective reaction of either the thiol or the amino group, providing control over the crosslinking density and the final properties of the material.

Functionalization of Polymer Surfaces and Interfaces

The thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold and silver, enabling the formation of self-assembled monolayers (SAMs). This property can be exploited to functionalize the surfaces of polymers that are coated with a thin layer of these metals. The amino and nitro groups would then be exposed on the surface, providing sites for further chemical modification or for tuning the surface properties, such as wettability and adhesion.

Furthermore, the amino group can be used to graft this compound onto polymer surfaces that contain reactive groups like carboxylic acids or epoxides. This surface modification can introduce new functionalities and alter the interfacial properties of the polymer, which is crucial for applications in biocompatible materials, sensors, and adhesion.

Precursor for Optoelectronic and Functional Materials

The electronic characteristics of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitro group, make it an attractive precursor for the development of optoelectronic and functional materials.

Building Block for Organic Semiconductors and Conducting Polymers

While direct polymerization of this compound into a conducting polymer has not been extensively reported, its derivatives hold promise in this area. For instance, the related compound, o-aminothiophenol, can be polymerized to form poly(o-aminothiophenol), an electronically conductive polymer. The presence of the nitro group in this compound would significantly influence the electronic properties of the resulting polymer, potentially leading to materials with different conductivity levels and stability.

Moreover, this compound can serve as a building block for the synthesis of more complex organic semiconductors. For example, it can be used to synthesize molecules that are then incorporated into larger conjugated systems, such as those based on polythiophenes. The synthesis of 2-amino-4-(3-thienylthio)-1-nitrobenzene from 2-amino-4-mercapto-1-nitrobenzene (a synonym for this compound) demonstrates a pathway to incorporate this functional moiety into thiophene-based materials.

Table 2: Potential Electronic Properties of Polymers Derived from this compound

Polymer TypePotential PropertyRationale
Poly(this compound)Modified conductivity, altered redox potentialsInfluence of the electron-withdrawing nitro group on the polymer backbone
Thiophene co-polymersTunable bandgap, enhanced charge transportIncorporation of the push-pull system into a conjugated backbone

Development of Chromophores for Advanced Photonic Devices

The molecular structure of this compound, with its electron-donating amino group and electron-withdrawing nitro group connected through a π-conjugated benzene ring, forms a classic "push-pull" system. This arrangement is a key design principle for molecules with significant second-order nonlinear optical (NLO) properties. Such materials are of great interest for applications in photonic devices, including frequency doubling and electro-optic modulation.

While the NLO properties of this compound itself may be modest, it serves as an excellent starting material for the synthesis of more complex chromophores with enhanced NLO responses. By chemically modifying the amino and thiol groups, it can be incorporated into larger molecular structures or polymer systems, leading to materials with tailored optical properties for advanced photonic applications. The ability to create a "push-pull" system within this molecule makes it a candidate for the development of materials with interesting non-linear optical (NLO) properties.

Materials for Non-Linear Optics (NLO) and Molecular Electronics

The unique molecular structure of this compound makes it a promising candidate for advanced applications in non-linear optics (NLO) and molecular electronics. The presence of both an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group on the same benzene ring creates a significant intramolecular charge-transfer system. This "push-pull" arrangement results in a large ground-state dipole moment and, more importantly, a high second-order hyperpolarizability (β), a key requirement for NLO materials. rsc.org Organic molecules with strong donor-acceptor groups are known to exhibit substantial second-order optical nonlinearities. nih.gov The nitro group, in particular, has a strongly electron-attracting character that enhances these properties. nih.gov This makes this compound and its derivatives suitable for applications in optoelectronic devices, such as frequency doubling and optical switching. rsc.org

In the field of molecular electronics, the thiol (-SH) group provides a critical anchor for attaching the molecule to metal surfaces, particularly gold. This allows for the formation of single-molecule junctions where the molecule bridges two electrodes. The conductance of such a junction is highly sensitive to the nature of the molecule-electrode contact. nih.gov By incorporating molecules like this compound into these junctions, it is possible to fabricate molecular-scale electronic components. The charge transport properties through the molecule can be modulated by its internal electronic structure, which is defined by the amino and nitro substituents. This opens possibilities for creating molecular diodes, transistors, and memory elements.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The thiol group in this compound enables its use in surface functionalization through the formation of self-assembled monolayers (SAMs). This technique is a cornerstone of nanotechnology and surface engineering, allowing for the precise modification of surface properties at the molecular level. rsc.orgresearchgate.net

This compound can spontaneously form well-ordered, stable monolayers on the surfaces of noble metals like gold and silver. rsc.org The driving force for this self-assembly is the strong, specific interaction between the sulfur atom of the thiol group and the metal surface atoms, which forms a stable gold-thiolate (Au-S) bond. nih.govresearchgate.net The process typically involves immersing a clean metal substrate into a dilute solution of the thiol.

Studies on similar molecules, such as p-nitrobenzenethiol, show that the formation of the monolayer follows Langmuir isotherm adsorption kinetics, with a saturated film forming within hours from micromolar solutions. researchgate.net The aromatic rings of the benzenethiol (B1682325) molecules interact with each other via π-π stacking, contributing to the order and stability of the final monolayer. The resulting SAM is a densely packed, single-molecule-thick layer that effectively transforms the metal surface into a new surface defined by the exposed functional groups of the molecule.

The chemical nature of a surface dictates its wettability (how it interacts with liquids) and adhesion characteristics. By forming a SAM of this compound, the original metallic surface is masked, and the new interface is terminated by amino (-NH₂) and nitro (-NO₂) groups. These functional groups determine the new surface energy.

The wettability of a surface is commonly quantified by its water contact angle (WCA). Surfaces terminated with different functional groups exhibit distinct WCA values. For instance, amine-terminated SAMs are generally considered moderately wettable or hydrophilic, while methyl-terminated SAMs are hydrophobic. nih.gov The presence of the polar amino and nitro groups on a this compound SAM would render the surface more hydrophilic than an unfunctionalized alkylthiol SAM. This allows for precise control over surface properties; by creating patterned SAMs or mixed monolayers with other thiols, surfaces with specific regions of differing wettability and adhesion can be engineered for applications in microfluidics, biosensors, and controlled protein adsorption. nih.gov

Table 1: Representative Water Contact Angles for Surfaces with Different Functional Groups

Terminating Group Chemical Formula Typical Water Contact Angle (°) Surface Character Reference
Methyl -CH₃ ~110-116 Hydrophobic nih.gov
Amine -NH₂ ~50-70 Moderately Wettable nih.gov
Carboxyl -COOH ~35 Hydrophilic nih.gov

Note: The exact contact angle can vary depending on monolayer packing, substrate roughness, and measurement conditions.

Hybrid materials, which combine organic and inorganic components, offer properties that are not accessible with either component alone. nih.gov A key challenge in creating these materials is ensuring strong adhesion and effective communication across the organic-inorganic interface. SAMs of this compound provide an ideal solution for this challenge.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The multifunctional nature of this compound makes it a highly versatile ligand for the design of coordination complexes and as a building block for metal-organic frameworks (MOFs).

In coordination chemistry, this compound can act as a multidentate ligand, binding to a metal center through several of its functional groups. The soft sulfur atom of the thiolate group preferentially coordinates to soft transition metals like gold (Au), silver (Ag), copper (Cu), palladium (Pd), and platinum (Pt). nist.gov The amino group can act as a second coordination site, allowing the molecule to form a stable five-membered chelate ring with a metal ion.

The nitro group plays a crucial role in modulating the electronic properties of the resulting metal complex. As a strong electron-withdrawing group, it influences the electron density on the aromatic ring and, consequently, the ligand-field strength and the redox potential of the metal center. This electronic tuning is critical for designing complexes with specific catalytic activities, sensing capabilities, or photophysical properties. By carefully selecting the transition metal and the coordination geometry, it is possible to synthesize complexes with unique structural and electronic features tailored for applications in catalysis and chemical sensing. The principles of using amino- and nitro-functionalized linkers are well-established in the synthesis of MOFs for applications such as the fluorescent sensing of nitroaromatic compounds.

Incorporation as a Linker or Node in MOF and Covalent Organic Framework (COF) Architectures

A comprehensive review of scientific literature reveals a notable absence of published research detailing the successful incorporation of this compound as a primary building block—either as a linker or a node—in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). While the fields of MOF and COF chemistry have extensively explored a vast library of organic molecules to construct porous materials, this compound does not appear to be among the linkers utilized to date in reported frameworks.

The design and synthesis of MOFs and COFs rely on the specific geometry and connectivity of the organic linkers to form extended, porous networks. Typically, multitopic ligands containing carboxylates, azoles, or aldehydes are employed to bridge metal clusters or other organic units. Although this compound possesses multiple functional groups (amino, nitro, and thiol), their specific arrangement and reactivity profile may present challenges for forming stable, crystalline, and porous frameworks. The proximity of the amino and thiol groups could potentially lead to chelation with a single metal center rather than the desired network extension.

While there is extensive research on MOFs and COFs functionalized with amino, nitro, or thiol groups, these functionalities are typically introduced through other, more suitable linker molecules. For instance, 2-aminobenzene-1,4-dicarboxylic acid is a common linker used to introduce amino functionality into frameworks like UiO-66-NH2 and IRMOF-3. Similarly, linkers containing nitro groups have been used to create functional MOFs. The field of thiol- and thioether-based MOFs is also an active area of research, but these frameworks are constructed from different sulfur-containing organic linkers.

Furthermore, the concept of post-synthetic modification (PSM) allows for the introduction of new functional groups into pre-existing frameworks. In principle, a molecule like this compound could be attached to a reactive site within a MOF or COF after its initial synthesis. However, no studies specifically documenting the use of this compound for this purpose have been found in the current body of scientific literature.

Catalytic Role and Applications of 2 Amino 4 Nitrobenzenethiol and Its Derivatives

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. The structural motifs present in 2-amino-4-nitrobenzenethiol—a soft thiol donor, a coordinating amino group, and an electron-withdrawing nitro group—suggest its potential as a multifunctional ligand for transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions heavily relies on the nature of the ligands coordinated to the metal center.

Currently, there is a lack of specific studies in the scientific literature that detail the use of this compound or its derivatives as ligands in well-known cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. While the thiol and amino groups could theoretically coordinate to metal centers like palladium or nickel, the impact of the nitro group on the electronic properties of the resulting complex and its catalytic performance has not been reported.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This field relies on the development of chiral ligands that can induce stereoselectivity in a catalytic reaction.

The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis is not documented in the available scientific literature. The creation of chiral variants, for instance, by introducing a chiral center in a substituent attached to the amino or thiol group, is conceivable. However, no research has been published on the performance of such hypothetical chiral ligands in enantioselective reactions.

Organocatalysis and Biocatalysis Mimicry

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. The functional groups of this compound could potentially engage in various organocatalytic activation modes.

As a Component in Brønsted Acid/Base Catalytic Systems

The amino group in this compound could act as a Brønsted base, while the thiol group is weakly acidic. This dual functionality could, in principle, be exploited in bifunctional acid-base catalysis.

However, there are no specific reports of this compound or its derivatives being employed in Brønsted acid/base catalytic systems. Research on related compounds, such as aminothiophenols, has shown their utility in acid-catalyzed cyclization reactions, but this has not been extended to the title compound.

Photocatalysis and Electrocatalysis with this compound-Based Systems

Photocatalysis and electrocatalysis offer sustainable routes for chemical transformations by utilizing light or electrical energy, respectively. The aromatic and functionalized nature of this compound suggests that materials derived from it could possess interesting photophysical or electrochemical properties.

There is a lack of research on the direct application of this compound or its derivatives in photocatalytic or electrocatalytic systems. While the photocatalytic reduction of nitroaromatics is a well-studied area, these studies typically focus on the substrate being reduced rather than the use of a nitroaromatic compound as part of the catalytic system. Similarly, while aminothiophenols have been used to modify electrode surfaces, the specific electrocatalytic applications of this compound-modified electrodes are not reported. The development of metal-organic frameworks (MOFs) or other materials incorporating this molecule for catalytic purposes is a potential area for future research but is not reflected in the current body of scientific literature.

Light-Driven Organic Transformations and Energy Conversion

The application of this compound and its derivatives in light-driven organic transformations and energy conversion is an emerging area of interest, primarily leveraging the photosensitive nature of the nitroaromatic system. While specific studies detailing the direct photocatalytic activity of this compound are limited, the principles of photocatalysis involving related compounds provide a framework for its potential applications.

Research Findings:

Aromatic nitro compounds are known to participate in photocatalytic reactions, often involving the reduction of the nitro group. For instance, the photocatalytic reduction of nitrobenzene (B124822) to aniline (B41778) using various semiconductor photocatalysts is a well-studied process. The mechanism typically involves the generation of electron-hole pairs in the semiconductor upon light absorption, followed by the reduction of the nitro group by the photogenerated electrons.

Derivatives of this compound could potentially participate in similar light-driven transformations. The presence of the thiol group offers a site for anchoring the molecule to semiconductor surfaces, such as titanium dioxide (TiO2) or cadmium sulfide (B99878) (CdS), which could enhance the efficiency of photoinduced charge transfer processes. The amino group, being an electron-donating group, can modulate the electronic properties of the molecule and influence its excited-state behavior.

In the context of energy conversion, organic molecules with donor-acceptor functionalities are of interest for applications in organic photovoltaics and solar energy conversion. The amino group (donor) and the nitro group (acceptor) in this compound create a push-pull system that can facilitate intramolecular charge transfer upon photoexcitation. This property is crucial for the design of organic dyes used in dye-sensitized solar cells (DSSCs). While this compound itself may not be an optimal dye, its structural motif serves as a basis for the design of more complex derivatives with tailored photophysical and electrochemical properties for energy conversion applications.

Potential Application Role of this compound Moiety Relevant Research Area
Photocatalytic ReductionPhotosensitizer or surface modifier on semiconductor catalysts.Reduction of nitroaromatic compounds.
Dye-Sensitized Solar CellsCore structure for organic dyes with donor-acceptor properties.Organic photovoltaics.
Light-Driven SynthesisPrecursor for photocatalytically active metal complexes.Organic synthesis.

Electrochemical Promotion of Chemical Reactions

Research Findings:

The thiol group of this compound can strongly adsorb onto the surface of metal electrodes, such as gold, platinum, and copper. This self-assembly capability allows for the formation of well-defined monolayers, which can be used to modify the electrode surface. Such modified electrodes could potentially be used in electrocatalytic reactions where the this compound layer influences the reaction pathway or selectivity.

The nitro and amino groups are electrochemically active. The nitro group can be electrochemically reduced to a nitro radical anion, a nitroso group, a hydroxylamino group, and ultimately an amino group. Conversely, the amino group can be electrochemically oxidized. This redox activity could be harnessed in electrocatalytic cycles. For instance, a derivative of this compound immobilized on an electrode surface could act as a redox mediator, facilitating electron transfer between the electrode and a substrate in solution.

Electrochemical Process Potential Role of this compound Key Functional Group(s)
Electrocatalytic ReductionAs a surface modifier on electrodes to influence selectivity.Thiol
Redox MediationAs a redox-active molecule to facilitate electron transfer.Nitro, Amino
Sensor DevelopmentAs a recognition element for the electrochemical detection of analytes.Thiol, Amino, Nitro

Role in Green Chemistry Catalytic Processes

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The catalytic applications of this compound and its derivatives in this context are speculative but can be inferred from the reactivity of its constituent functional groups.

Catalytic Conversion of Biomass and Waste Materials

The conversion of biomass and waste materials into valuable chemicals and fuels is a cornerstone of green chemistry. Catalysis plays a pivotal role in these transformations. While there is no direct evidence of this compound being used as a catalyst for biomass conversion, its derivatives could potentially be developed for such applications.

Research Findings:

The conversion of lignocellulosic biomass, for example, often involves the breakdown of complex polymers like cellulose (B213188) and lignin. This typically requires catalysts that can perform hydrolysis, hydrogenation, or oxidation reactions under specific conditions. Metal complexes incorporating ligands derived from this compound could potentially exhibit catalytic activity for such transformations. The sulfur atom of the thiol group, along with the nitrogen atom of the amino group, can act as coordination sites for metal ions, leading to the formation of stable and potentially catalytic complexes.

The valorization of plastic waste is another area where catalysis is crucial. nih.govbeilstein-journals.org While no specific use of this compound is reported, the development of catalysts for the depolymerization of plastics is an active area of research.

Sustainable Synthesis of Fine Chemicals and Intermediates

The sustainable synthesis of fine chemicals and pharmaceutical intermediates aims to develop environmentally benign and efficient synthetic routes. The potential catalytic role of this compound in this area would likely be as a precursor to more complex catalysts or as an organocatalyst, although specific examples are not documented.

Research Findings:

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. The functional groups present in this compound (amino, thiol) are known to be active in various organocatalytic reactions. For instance, thiols can participate in Michael additions and other conjugate addition reactions. However, the direct application of this compound as an organocatalyst has not been reported.

More plausibly, this compound could serve as a versatile building block for the synthesis of more elaborate ligands for transition metal catalysis. The presence of multiple, distinct functional groups allows for selective modifications, enabling the synthesis of a library of ligands with varying steric and electronic properties. These ligands could then be used to prepare metal complexes for a range of catalytic applications in sustainable synthesis, such as cross-coupling reactions, hydrogenations, and oxidations.

Green Chemistry Application Potential Role of this compound Catalytic Approach
Biomass UpgradingPrecursor for ligands in metal-catalyzed conversion.Heterogeneous or Homogeneous Catalysis
Waste ValorizationBuilding block for catalysts designed for polymer degradation.Catalytic Depolymerization
Fine Chemical SynthesisPrecursor for organocatalysts or specialized ligands.Organocatalysis, Metal Catalysis

Derivatization Strategies and Synthesis of Novel Chemical Entities from 2 Amino 4 Nitrobenzenethiol

Directed Functionalization and Modification of the Amino Group

The primary amino group in 2-amino-4-nitrobenzenethiol is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents and the construction of larger molecular frameworks.

The nucleophilic character of the primary amine facilitates its reaction with various electrophilic reagents to form stable amide, sulfonamide, urea (B33335), and thiourea (B124793) linkages.

Amidation: The reaction of this compound with acyl chlorides or carboxylic anhydrides under basic conditions is expected to yield N-(2-mercapto-4-nitrophenyl)amides. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This strategy allows for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Sulfonamidation: Similarly, the amino group can be readily converted into a sulfonamide by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This reaction produces N-(2-mercapto-4-nitrophenyl)sulfonamides, which are known for their presence in various biologically active compounds.

Urea/Thiourea Formation: The synthesis of urea and thiourea derivatives can be achieved by treating this compound with isocyanates or isothiocyanates, respectively. The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. For instance, reaction with phenyl isocyanate would yield 1-(2-mercapto-4-nitrophenyl)-3-phenylurea, while reaction with phenyl isothiocyanate would produce 1-(2-mercapto-4-nitrophenyl)-3-phenylthiourea. These derivatives are of interest due to their hydrogen bonding capabilities and presence in various pharmacologically active molecules.

Derivative TypeReactantProduct Name
AmideAcetyl chlorideN-(2-mercapto-4-nitrophenyl)acetamide
SulfonamideBenzenesulfonyl chlorideN-(2-mercapto-4-nitrophenyl)benzenesulfonamide
UreaPhenyl isocyanate1-(2-mercapto-4-nitrophenyl)-3-phenylurea
ThioureaPhenyl isothiocyanate1-(2-mercapto-4-nitrophenyl)-3-phenylthiourea

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The synthesis of Schiff bases from aromatic amines and various aldehydes is a well-established transformation. niscpr.res.injetir.org For example, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, would yield an N-(phenylmethylidene)-2-amino-4-nitrobenzenethiol derivative. These compounds are of significant interest in coordination chemistry and material science due to their chelating properties and potential for forming metal complexes. The term hydrazone is not applicable here as it requires a hydrazine (B178648) starting material.

The bifunctional nature of this compound (considering the amine and thiol groups) or its derivatives allows it to act as a monomer in polymerization reactions. Specifically, the amino group can participate in polycondensation reactions. For instance, if the nitro group is first reduced to a second amino group (creating 2,4-diaminobenzenethiol), the resulting diamine can be reacted with diacyl chlorides to form polyamides. This step-growth polymerization would result in a polymer chain containing repeating amide linkages, with the potential for the thiol groups to be further modified post-polymerization. The properties of the resulting polyamide would depend on the specific diacyl chloride used in the condensation.

Chemical Transformation and Manipulation of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also be chemically transformed into other nitrogen-containing functionalities, providing another avenue for derivatization.

The nitro group of this compound can be selectively reduced to an amino group, yielding 2,4-diaminobenzenethiol. This transformation is of significant synthetic utility as it introduces a second primary amino group, creating a versatile building block for the synthesis of dyes, polymers, and heterocyclic compounds. Catalytic hydrogenation using reagents such as Raney nickel or palladium on carbon is a common method for the reduction of aromatic nitro groups. acs.org A closely analogous reaction, the catalytic reduction of 2-amino-4-nitrophenol (B125904) to 2,4-diaminophenol (B1205310) using gold-based catalysts, has been reported, demonstrating the feasibility of this transformation. rsc.org The resulting 2,4-diaminobenzenethiol can then be used in further reactions, such as diazotization or condensation with dicarbonyl compounds. Under different conditions, partial reduction of the nitro group to a hydroxylamine (B1172632) is also possible.

Starting MaterialProductKey Transformation
This compound2,4-DiaminobenzenethiolReduction of nitro group to amino group
This compound2-Amino-4-(hydroxylamino)benzenethiolPartial reduction of nitro group to hydroxylamine

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. In highly electron-deficient aromatic systems, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. For a nucleophile to displace the nitro group in this compound, the reaction would likely require forcing conditions and a strong nucleophile, such as an alkoxide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The feasibility of this reaction is dependent on the stability of this intermediate. While SNAr reactions where a nitro group is displaced are known in other systems, specific examples involving this compound are not readily found in the surveyed literature. d-nb.infourfu.runih.gov The presence of the electron-donating amino and thiol groups may decrease the electrophilicity of the ring compared to molecules with multiple nitro groups, making the substitution more challenging.

Strategic Modifications of the Thiol Group in this compound

The thiol group of this compound is a highly versatile functional group that serves as a primary site for a variety of chemical modifications. Its nucleophilic nature allows for the strategic construction of new carbon-sulfur and sulfur-sulfur bonds, while its susceptibility to oxidation provides a pathway to higher oxidation state sulfur-containing functionalities. These transformations are fundamental in synthesizing a diverse range of derivatives with potential applications in various fields of chemical science.

Synthesis of Thioethers, Thioesters, and Disulfides

The nucleophilicity of the thiol group is readily exploited in the synthesis of thioethers, thioesters, and disulfides. These reactions typically proceed under mild conditions and offer a reliable means to introduce a wide array of substituents onto the sulfur atom.

Thioethers: The formation of thioethers from this compound can be achieved through reactions with various electrophilic partners. taylorandfrancis.com A common method involves the S-alkylation of the corresponding thiolate, generated by treating the thiol with a base, using alkyl halides. A specific example is the synthesis of 2-amino-4-(3-thienylthio)-1-nitrobenzene. prepchem.com In this procedure, this compound is first deprotonated with sodium hydride in dimethylformamide (DMF). The resulting thiolate then reacts with 3-bromothiophene (B43185) in the presence of cuprous oxide to yield the desired thioether. prepchem.com The presence of three distinct functional groups (amino, nitro, and thiol) allows for selective reactions, with the thiol group's strong nucleophilicity making it a prime site for forming bonds with carbon to create thioethers.

Thioesters: Thioesters are another important class of derivatives accessible from this compound. General synthetic routes to thioesters often involve the acylation of thiols with carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated with coupling agents. organic-chemistry.org For instance, N-urethane-protected α-amino thioacids can be synthesized from their corresponding acids and sodium sulfide (B99878), mediated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). organic-chemistry.org While specific examples starting directly from this compound are not prevalent in the provided literature, these standard methods are applicable. The reaction of a thiol with an acylating agent under appropriate conditions would lead to the formation of the corresponding thioester. Methyl, ethyl, and benzyl (B1604629) thioesters of N-substituted glycine (B1666218) have been synthesized in high yields via thiohydrolysis of the corresponding imino esters and have been shown to be excellent thioacylating agents for amino acids. rsc.org

Disulfides: Symmetrical disulfides can be readily prepared by the oxidation of thiols. A variety of oxidizing agents can be employed for this transformation. A green and efficient method involves the air oxidation of thiols in the presence of a base like triethylamine (B128534) (Et3N) in DMF, a reaction that can be significantly accelerated by sonication. rsc.org This method is effective for aromatic thiols bearing both electron-donating and electron-withdrawing groups. rsc.org Another approach involves the use of hydrogen peroxide with a catalytic amount of iodide ion or iodine. Unsymmetrical disulfides can be synthesized by reacting a thiol with an activating agent like 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol. organic-chemistry.org

Table 1: Selected Synthetic Strategies for Thiol Group Modification

Derivative ClassReagents and ConditionsProduct Type ExampleReference(s)
Thioether1. Sodium Hydride, Dimethylformamide 2. 3-Bromothiophene, Cuprous Oxide, 140-150°C2-amino-4-(3-thienylthio)-1-nitrobenzene prepchem.com
ThioesterCarboxylic Acid, Coupling Agent (e.g., EDC)S-(2-Amino-4-nitrophenyl) thioacetate (B1230152) (Hypothetical) organic-chemistry.org
Disulfide (Symmetrical)Air, Triethylamine, Dimethylformamide, SonicationBis(2-amino-4-nitrophenyl) disulfide rsc.org
Disulfide (Unsymmetrical)1. 1-Chlorobenzotriazole 2. Second Thiol (R'-SH)1-((2-amino-4-nitrophenyl)disulfanyl)alkane/arene organic-chemistry.org

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in this compound and its thioether derivatives can be oxidized to various higher oxidation states, including sulfoxides, sulfones, and sulfonic acids. The choice of oxidizing agent and reaction conditions allows for selective formation of the desired product.

Sulfoxides and Sulfones: The oxidation of thioethers derived from this compound can be controlled to yield either sulfoxides or sulfones. organic-chemistry.org A wide range of oxidants can be used, including hydrogen peroxide (H₂O₂), peracids (e.g., m-CPBA), and periodates. researchgate.net The selectivity often depends on the stoichiometry of the oxidant and the reaction conditions. For example, using one equivalent of an oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. researchgate.net Catalytic systems, such as those using tantalum carbide or niobium carbide with H₂O₂, can provide high yields and selectivity for sulfoxides or sulfones, respectively. organic-chemistry.org Urea-hydrogen peroxide is another stable and inexpensive reagent that can be used for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.org

Sulfonic Acids: Direct oxidation of the thiol group in this compound to a sulfonic acid requires strong oxidizing conditions. While direct synthesis pathways for 2-amino-4-nitrobenzenesulfonic acid from the corresponding thiol are not detailed in the provided search results, analogous compounds like 2-amino-4-chlorophenol-6-sulfonic acid are synthesized through a sequence involving sulfonation, nitration, hydrolysis, and reduction. njit.edu The synthesis of 2-amino-4-nitrophenol-6-sulfonic acid is also known, suggesting that the 2-amino-4-nitrobenzene scaffold is stable to the conditions required for introducing a sulfonic acid group. chemdad.comchemicalbook.com Generally, the conversion of aromatic thiols to sulfonic acids can be achieved using potent oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under harsh conditions.

Table 2: Oxidation Products of the Thiol Functional Group

Product ClassGeneral Oxidizing SystemKey FeaturesReference(s)
Sulfoxide1 equiv. H₂O₂ or m-CPBA; Catalysts (e.g., Tantalum carbide)Partial oxidation product; selectivity is key. organic-chemistry.orgorganic-chemistry.org
Sulfone>2 equiv. H₂O₂ or m-CPBA; Catalysts (e.g., Niobium carbide)Full oxidation of the sulfide; generally stable. organic-chemistry.orgresearchgate.net
Sulfonic AcidStrong Oxidants (e.g., KMnO₄, excess H₂O₂)Requires vigorous oxidation conditions. njit.edu

Multi-Functionalization and Convergent Synthesis of Complex Architectures

The presence of three distinct and reactive functional groups—amino, nitro, and thiol—on the this compound scaffold makes it an exceptionally valuable building block for the synthesis of complex, multi-functionalized molecules. By strategically manipulating these groups, chemists can construct elaborate aromatic architectures.

Synthesis of Multi-Functionalized Aromatic Scaffolds

The differential reactivity of the amino, nitro, and thiol groups allows for their sequential and selective modification. For instance, the thiol group can be alkylated to form a thioether, the amino group can be acylated or diazotized, and the nitro group can be reduced to a second amino group, opening up further avenues for derivatization. This orthogonal reactivity is crucial for building complex molecules where different functionalities are precisely installed. For example, a transition metal-free, regioselective C-H/N-H cross-coupling has been reported for the amination of nitrobenzenes, which could potentially be applied to derivatives of this compound to introduce further complexity. researchgate.net This allows for the creation of "push-pull" systems, where the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting electronic properties.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for screening in drug discovery and materials science. nih.gov The this compound scaffold is an ideal starting point for combinatorial library synthesis due to its multiple points of diversification.

Using parallel synthesis techniques, each of the three functional groups can be reacted with a different set of building blocks.

Thiol Derivatization: The thiol group can be reacted with a library of alkyl halides or acyl chlorides to generate a diverse set of thioethers or thioesters.

Amino Derivatization: The amino group can be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides.

Nitro Group Reduction and Derivatization: The nitro group can be reduced to an amine, which can then be subjected to another round of diversification through acylation, alkylation, or other amine-specific reactions.

By combining these derivatization strategies, a large and structurally diverse library of compounds can be synthesized from a single, versatile starting material. This approach accelerates the discovery of molecules with desired biological or material properties. nih.gov

Future Research Directions and Emerging Opportunities for 2 Amino 4 Nitrobenzenethiol

Exploration of Novel and Unprecedented Synthetic Methodologies

The synthesis of 2-amino-4-nitrobenzenethiol and related nitroaromatic compounds is an area ripe for innovation, with a strong emphasis on developing greener, more efficient, and atom-economical processes. mdpi.com Future research will likely move beyond traditional methods to embrace novel catalytic systems and reaction conditions.

Key areas of exploration include:

Green Chemistry Approaches : The development of eco-friendly synthetic routes is a major focus. This includes the use of less hazardous reagents and solvents, such as deep eutectic solvents, which can be recycled and reused. nih.govnih.gov Ultrasonic-assisted synthesis represents another green methodology that can enhance reaction rates and efficiency in the nitration of aromatic compounds. nih.gov

Advanced Catalysis : Research into new catalysts is expected to yield more selective and active systems. This includes the design of heterogeneous catalysts, such as metal nanoparticles supported on materials like silicon carbide (Pd/SiC), which can be easily recovered and reused. mdpi.com Photocatalytic systems that utilize visible light to drive reactions offer a sustainable alternative to traditional energy-intensive methods. mdpi.comcambridge.org

Multicomponent Reactions (MCRs) : One-pot synthesis strategies, such as the furan-thiol-amine multicomponent reaction, exemplify the trend towards procedural simplicity and efficiency. nih.gov Applying MCR principles to the synthesis of functionalized thiophenols could significantly reduce waste and shorten synthetic sequences.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, safety, and scalability. rsc.org The adoption of flow chemistry for the synthesis of this compound could enable safer handling of potentially hazardous intermediates and reagents.

Synthetic MethodologyPotential AdvantagesRelevant Research Area
Ultrasonic-Assisted Synthesis Increased reaction rates, energy efficiency, use of eco-friendly media. nih.govGreen Chemistry
Photocatalysis Use of visible light as a sustainable energy source, mild reaction conditions. mdpi.comcambridge.orgAdvanced Catalysis
Multicomponent Reactions Improved atom economy, reduced number of synthetic steps, operational simplicity. nih.govProcess Intensification
Flow Chemistry Enhanced safety, scalability, precise reaction control, and reproducibility. rsc.orgChemical Engineering

Development of Advanced In Situ Spectroscopic Tools for Reaction Monitoring and Mechanism Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. The development and application of advanced in situ spectroscopic techniques allow for real-time monitoring of chemical transformations, providing invaluable kinetic and mechanistic data. nih.gov

Future opportunities in this area include:

Vibrational Spectroscopy : Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products in real-time by monitoring characteristic vibrational bands. nih.govacs.org This has been successfully used to monitor deprotection reactions and can be adapted to follow the progress of nitration or amination steps. nih.gov

Nuclear Magnetic Resonance (NMR) : In situ NMR spectroscopy provides detailed structural information about intermediates and products as they form in the reaction mixture, offering direct insight into the reaction pathway.

X-ray Absorption Spectroscopy : For reactions involving metallic catalysts, in situ X-ray absorption techniques can provide information on the oxidation state and coordination environment of the catalyst, helping to elucidate its role in the reaction mechanism. nih.gov

These tools enable chemists to move beyond endpoint analysis and gain a dynamic picture of the reaction, facilitating rapid optimization and the identification of transient or unstable intermediates.

Spectroscopic ToolInformation ProvidedApplication in Synthesis
FTIR/Raman Spectroscopy Real-time concentration changes of reactants, intermediates, and products; functional group analysis. nih.govacs.orgReaction kinetics, endpoint determination.
In Situ NMR Detailed molecular structure of species in solution.Mechanism elucidation, intermediate identification.
X-ray Absorption Spectroscopy Electronic structure and local coordination of catalysts. nih.govUnderstanding catalyst behavior and deactivation.

Integration of Artificial Intelligence and Machine Learning for Property Prediction and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. arxiv.org For a target molecule like this compound, these computational tools offer powerful new capabilities for both predicting its behavior and designing its synthesis.

Emerging applications include:

Retrosynthesis Prediction : AI-driven retrosynthesis tools can analyze the structure of this compound and propose multiple, often novel, synthetic pathways. chemcopilot.commit.edu These platforms are trained on vast databases of chemical reactions and can identify disconnections that a human chemist might overlook. chemcopilot.comengineering.org.cn

Property Prediction : ML models can be trained to predict the physicochemical, electronic, and spectroscopic properties of this compound and its derivatives. nih.gov This allows for the rapid screening of virtual compounds for specific applications without the need for laborious synthesis and characterization.

Reaction Optimization : AI algorithms can be integrated with automated laboratory systems to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, accelerating the development of efficient synthetic protocols. chemcopilot.com

AI/ML ApplicationFunctionImpact on Chemical Research
Retrosynthesis Proposes synthetic routes by deconstructing a target molecule into simpler precursors. mit.eduengineering.org.cnAccelerates drug discovery and materials design by identifying efficient and novel pathways. chemcopilot.com
Property Prediction Estimates chemical and physical properties using computational models. nih.govEnables high-throughput virtual screening of candidate molecules for desired characteristics.
Automated Optimization Uses algorithms to systematically explore and optimize reaction parameters. chemcopilot.comReduces development time and resources required to establish robust synthetic processes.

Expansion into Sustainable Chemical Technologies and Circular Economy Concepts

The principles of sustainable chemistry and the circular economy are increasingly influencing the synthesis and lifecycle of chemical compounds. For this compound, this involves considering its entire lifecycle, from feedstock sourcing to end-of-life.

Future research directions in this context are:

Renewable Feedstocks : Exploring pathways to synthesize aromatic precursors from bio-based sources rather than petroleum feedstocks. Nitroaromatic compounds serve as starting materials for a wide variety of products, and shifting their origin to renewables is a key sustainability goal. nih.gov

Catalytic Upcycling : Developing catalytic processes that can convert waste materials, such as plastic waste, into valuable chemical building blocks like aromatic compounds, which could then be functionalized. acs.org

Biodegradation : Investigating the microbial degradation pathways for nitroaromatic compounds. nih.govcswab.org Understanding these processes is crucial for environmental remediation and could inspire biocatalytic methods for waste treatment or biotransformation, where microorganisms are used to perform specific chemical conversions. cswab.org

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Chemistry

The most significant breakthroughs involving this compound are likely to emerge from collaborations that span multiple scientific disciplines. The unique combination of amino, nitro, and thiol functional groups makes this molecule an attractive building block for advanced materials.

Key interdisciplinary research areas include:

Functional Materials Synthesis : Synthetic chemists can prepare this compound and its derivatives, which materials scientists can then incorporate into polymers or metal-organic frameworks (MOFs). acs.orgnih.gov The thiol group is particularly useful for surface functionalization or for participating in "click" chemistry reactions to create complex polymer architectures. nih.govrsc.org

Computational Design and Prediction : Computational chemists can use methods like Density Functional Theory (DFT) to predict the electronic, optical, and spectroscopic properties of new materials derived from this compound before they are synthesized. nih.gov This computational pre-screening can guide synthetic efforts toward the most promising candidates for applications in electronics, sensing, or catalysis.

Advanced Characterization : The collaboration between disciplines is essential for characterizing the resulting materials. For instance, materials scientists can probe the mechanical and thermal properties, while chemists use spectroscopic techniques to confirm the molecular structure and bonding within the final material. mdpi.com

DisciplineContribution to Interdisciplinary ResearchExample Application
Synthetic Chemistry Designs and executes the synthesis of novel molecules and polymers. nih.govCreating thiol-functionalized polymers for heavy metal adsorption. mdpi.com
Materials Science Fabricates and characterizes new materials, exploring their physical and functional properties. researcher.lifeDeveloping functional poly(ester amide)s with tunable thermal properties. nih.gov
Computational Chemistry Uses theoretical models to predict molecular properties and guide experimental design. nih.govPredicting the excited state dynamics of functionalized metal-organic frameworks. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 2-Amino-4-nitrobenzenethiol?

  • Methodological Answer : Utilize 1H and 13C NMR spectroscopy to resolve aromatic proton environments and confirm substitution patterns. For example, the bromo analog (2-Amino-4-bromobenzenethiol) shows distinct shifts for amino (-NH2) and thiol (-SH) groups in NMR spectra, which can guide assignments for the nitro derivative . Complement this with FT-IR spectroscopy to identify vibrations of the nitro (-NO2) and thiol functional groups.

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group and degradation of the nitro moiety. This is based on protocols for structurally similar compounds, such as 2-Aminoflubendazole, which require cold storage to maintain integrity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow thiol-specific safety protocols :

  • Use a fume hood to avoid inhalation of vapors (acute toxicity risks for thiols are documented in SDS for 4-Aminobenzenethiol) .
  • Wear nitrile gloves, goggles, and lab coats to prevent skin contact.
  • Neutralize waste with oxidizing agents (e.g., hydrogen peroxide) to convert residual thiols into less hazardous disulfides.

Advanced Research Questions

Q. How can the reactivity of this compound with biomolecules be systematically studied?

  • Methodological Answer : Design kinetic assays to monitor interactions between the thiol group and cysteine residues in enzymes. For example:

  • Use UV-Vis spectroscopy to track disulfide bond formation (absorbance at ~260 nm).
  • Compare results with bromo/nitro analogs to isolate electronic effects of substituents on reactivity (see for bromo derivative interactions) .
  • Include redox controls (e.g., DTT) to account for nitro group reduction under experimental conditions.

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted aminobenzenethiols?

  • Methodological Answer :

  • Perform 2D NMR experiments (HSQC, HMBC) to unambiguously assign signals in overlapping regions.
  • Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Compare with data from structurally related compounds (e.g., 2-Amino-4-nitrotoluene in ) to identify substituent-induced spectral deviations .

Q. How can computational modeling predict the biochemical interactions of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps, focusing on the nitro group’s electron-withdrawing effects and thiol nucleophilicity.
  • Perform molecular docking simulations to model binding affinities with target enzymes (e.g., cysteine proteases), leveraging data from bromo analogs in drug design studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability studies of this compound under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent stability assays using HPLC to quantify degradation products.
  • Correlate results with thiol pKa values (typically ~8–10) and nitro group redox behavior.
  • Reference IARC monographs on nitrobenzene derivatives () to contextualize oxidative degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.